molecular formula C17H12ClNO4 B5522234 3-(4-chlorophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-5(4H)-isoxazolone

3-(4-chlorophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-5(4H)-isoxazolone

Cat. No.: B5522234
M. Wt: 329.7 g/mol
InChI Key: POXCIMKSKKNYEL-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-5(4H)-isoxazolone is a useful research compound. Its molecular formula is C17H12ClNO4 and its molecular weight is 329.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.0454856 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallographic and Theoretical Studies

Crystallographic and theoretical studies have been conducted on arylidene-isoxazolone compounds, revealing insights into their molecular geometry, vibrational frequencies, and electronic structures. These studies utilize density functional theory (DFT) to compare experimental data with theoretical models, aiding in the understanding of the structural properties and potential applications of these compounds (Brancatelli et al., 2011).

Antimicrobial Activity

Isoxazole derivatives have been synthesized and evaluated for their antimicrobial activities. For example, a series of novel imidazole bearing isoxazole derivatives exhibited potential antimicrobial properties. Such findings highlight the potential of these compounds in developing new antimicrobial agents (Maheta, Patel, & Naliapara, 2012).

Lipase and α-Glucosidase Inhibition

Research into heterocyclic compounds derived from isoxazolone-based structures has shown significant bioactivity, including lipase and α-glucosidase inhibition. These studies suggest potential therapeutic applications for metabolic disorders and highlight the versatility of these compounds in medicinal chemistry (Bekircan, Ülker, & Menteşe, 2015).

Insecticidal Activity

Isoxazolone compounds have also been explored for their insecticidal properties, with studies showing the effect of different configurations and derivatives on the activity against common pests. This research provides a basis for developing new insecticides with specific action mechanisms (Hasan et al., 1996).

Antitubercular Activity

Investigations into the structure-activity relationship and mechanism of action of certain isoxazolone derivatives have identified compounds with potent antitubercular activities. These studies are crucial for the development of new treatments for tuberculosis, indicating the therapeutic potential of isoxazolone derivatives in infectious disease treatment (Samala et al., 2014).

Properties

IUPAC Name

(4E)-3-(4-chlorophenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO4/c1-22-15-9-10(2-7-14(15)20)8-13-16(19-23-17(13)21)11-3-5-12(18)6-4-11/h2-9,20H,1H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXCIMKSKKNYEL-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=NOC2=O)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=NOC2=O)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.